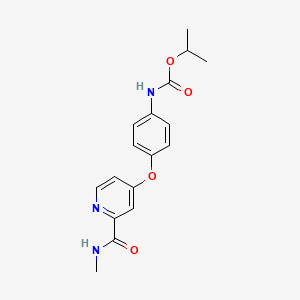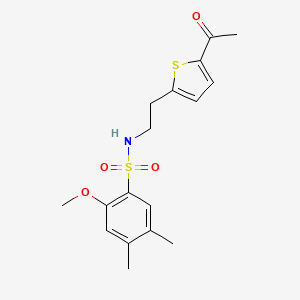![molecular formula C20H19N3O B2659465 N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide CAS No. 2097888-42-9](/img/structure/B2659465.png)
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” has been studied for its ability to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Synthesis Analysis
A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .Molecular Structure Analysis
The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .Chemical Reactions Analysis
The synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches and Antiviral Activities
A study by Hebishy et al. (2020) introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activity, demonstrating the compound's potential as a basis for developing antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
DNA Interaction and Antitumor Properties
Research by Składanowski et al. (2001) found that a cyclopropylpyrroloindole antibiotic, a structurally related compound, forms interstrand DNA cross-links in tumor cells, highlighting its potential in cancer therapy due to its cytotoxic activity (Składanowski, Koba, & Konopa, 2001).
Histone Deacetylase Inhibition for Cancer Therapy
Zhou et al. (2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound that selectively inhibits histone deacetylases (HDACs), suggesting its utility in cancer treatment due to its ability to block cancer cell proliferation (Zhou et al., 2008).
Neuroleptic Activity
A study on the synthesis and neuroleptic activity of benzamides by Iwanami et al. (1981) demonstrated that certain benzamide derivatives have potent neuroleptic activity, indicating the potential of N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide-related compounds in treating psychosis (Iwanami, Takashima, & Hirata, 1981).
Wirkmechanismus
Zukünftige Richtungen
These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Eigenschaften
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(17-5-7-19(8-6-17)23-9-1-2-10-23)22-13-15-11-18(14-21-12-15)16-3-4-16/h1-2,5-12,14,16H,3-4,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALUHDUSLJTLIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2659386.png)
![1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2659387.png)





![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride](/img/structure/B2659399.png)

![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)
![7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2659404.png)
